5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol
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Overview
Description
5-(([1,1’-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol is a complex organic compound that features a triazole ring, biphenyl group, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(([1,1’-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Biphenyl Ether: The biphenyl group is first functionalized to introduce the oxy-methyl group. This can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the biphenyl is replaced by a methoxy group.
Triazole Ring Formation: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thiol Group Introduction: The thiol group is introduced in the final step, often through a substitution reaction where a halogenated precursor is treated with a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring or biphenyl group.
Substitution: The biphenyl and triazole rings can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated reagents and strong bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Various functionalized biphenyl and triazole derivatives.
Scientific Research Applications
5-(([1,1’-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(([1,1’-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis or as a ligand in coordination chemistry. The biphenyl group can interact with hydrophobic regions of proteins or membranes, potentially altering their function. The thiol group can form disulfide bonds, impacting redox processes within cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and can have similar reactivity and applications.
Biphenyl Compounds: Compounds with biphenyl groups are often used in materials science and medicinal chemistry.
Thiol-Containing Compounds: These compounds are known for their ability to form disulfide bonds and participate in redox reactions.
Properties
Molecular Formula |
C23H21N3OS |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)-3-[(4-phenylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H21N3OS/c1-16-8-13-21(17(2)14-16)26-22(24-23(28)25-26)15-27-20-11-9-19(10-12-20)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,25,28) |
InChI Key |
CWZYGQXFJOCCBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NC(=S)N2)COC3=CC=C(C=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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